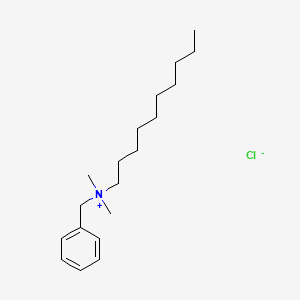

Benzyldimethyldecylammonium chloride

Vue d'ensemble

Description

Benzyldimethyldecylammonium chloride is a quaternary ammonium compound commonly used as a cationic surfactant. It is known for its antimicrobial properties and is widely used in various industrial and household applications. The compound has the molecular formula C19H34ClN and a molecular weight of 311.93 g/mol .

Mécanisme D'action

Target of Action

Benzyldimethyldecylammonium chloride, also known as BAC-C10, is a cationic surfactant . It carries a positive charge, allowing it to be attracted to negatively charged surfaces . It forms a protective layer on cell surfaces, safeguarding them from potential damage caused by other compounds .

Mode of Action

As a cationic surfactant, this compound interacts with its targets by forming a protective layer on their surfaces . This layer prevents the targets from interacting with other compounds that could potentially cause damage .

Biochemical Pathways

As a cationic surfactant, it is known to interact with cell surfaces and form a protective layer . This could potentially affect various biochemical pathways by preventing harmful compounds from interacting with the cells.

Result of Action

The primary result of this compound’s action is the formation of a protective layer on cell surfaces . This layer prevents harmful compounds from interacting with the cells, thereby reducing potential damage .

Analyse Biochimique

Biochemical Properties

Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its ability to disrupt microbial cell membranes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with membrane proteins, leading to altered membrane permeability and disruption of cellular homeostasis .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes and biomolecules. This compound can bind to the phospholipid bilayer of cell membranes, causing membrane destabilization and increased permeability . Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to enzyme inactivation . These interactions result in disrupted cellular processes and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit antimicrobial activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect metabolite levels by disrupting the balance of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyldimethyldecylammonium chloride can be synthesized through the quaternization of dimethyldecylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The reaction is as follows:

C10H21N(CH3)2+C6H5CH2Cl→C10H21N(CH3)2CH2C6H5+Cl−

Industrial Production Methods

Industrial production of this compound involves the continuous flow process where dimethyldecylamine and benzyl chloride are mixed in a reactor. The reaction mixture is then heated to facilitate the quaternization reaction. The product is purified through crystallization or distillation to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Benzyldimethyldecylammonium N-oxide.

Reduction: Dimethyldecylamine.

Substitution: Various substituted benzyldimethyldecylammonium chlorides.

Applications De Recherche Scientifique

Benzyldimethyldecylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies as a disinfectant.

Medicine: Investigated for its potential use in antimicrobial formulations.

Industry: Utilized in the formulation of disinfectants, sanitizers, and cleaning agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyldimethyldodecylammonium chloride

- Benzyldimethyltetradecylammonium chloride

- Benzyldimethylhexadecylammonium chloride

- Didecyldimethylammonium chloride

Uniqueness

Benzyldimethyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds with different alkyl chain lengths .

Activité Biologique

Benzyldimethyldecylammonium chloride (BDMAC) is a quaternary ammonium compound widely recognized for its biological activity, particularly its antimicrobial properties. This article delves into the various aspects of BDMAC's biological activity, including its mechanisms of action, applications, and relevant case studies.

Overview of this compound

BDMAC is part of the larger family of benzalkonium chlorides, which are cationic surfactants used in numerous applications ranging from disinfectants to preservatives in pharmaceutical and personal care products. Its chemical structure comprises a benzyl group and two methyl groups attached to a decyl ammonium ion, making it effective against a wide range of microorganisms.

The antimicrobial efficacy of BDMAC is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism includes:

- Membrane Disruption : BDMAC interacts with the lipid bilayer of microbial cells, leading to increased permeability and subsequent leakage of cellular contents. This disruption is more pronounced in gram-positive bacteria due to their simpler cell wall structure compared to gram-negative bacteria .

- Enzyme Inactivation : The compound can deactivate essential enzymes involved in metabolic processes, further compromising microbial viability. This action is particularly effective against respiratory and metabolic enzymes .

Antimicrobial Activity

BDMAC exhibits broad-spectrum antimicrobial activity, effective against bacteria, fungi, and some viruses. Its effectiveness varies with the concentration and type of microorganism:

- Gram-Positive Bacteria : Generally more susceptible to BDMAC than gram-negative bacteria. For instance, studies have shown that BDMAC can effectively kill Staphylococcus aureus within minutes at specific concentrations.

- Fungi and Yeasts : BDMAC demonstrates significant antifungal activity, particularly against species like Candida albicans and Aspergillus niger.

- Viruses : While primarily known for its antibacterial properties, BDMAC has also shown efficacy against certain enveloped viruses.

Table 1: Antimicrobial Efficacy of BDMAC Against Various Microorganisms

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5 - 2 µg/mL |

| Escherichia coli | Gram-negative | 2 - 4 µg/mL |

| Candida albicans | Fungi | 1 - 3 µg/mL |

| Aspergillus niger | Fungi | 2 - 5 µg/mL |

| Influenza virus | Virus | 10 - 20 µg/mL |

Applications

BDMAC is utilized in various fields due to its potent antimicrobial properties:

- Pharmaceuticals : Used as a preservative in eye drops and nasal sprays due to its effectiveness in preventing microbial contamination.

- Personal Care Products : Commonly found in hand sanitizers, shampoos, and disinfectants.

- Industrial Cleaning : Employed as a disinfectant in hospitals and food processing facilities.

Case Studies

-

Effectiveness in Hospital Settings :

A study conducted in a hospital environment demonstrated that surfaces treated with BDMAC-based disinfectants showed a significant reduction in microbial load compared to untreated surfaces. This highlights its role in infection control practices . -

Resistance Development :

Research indicated that certain strains of Pseudomonas aeruginosa developed resistance to BDMAC after prolonged exposure. The study emphasized the importance of rotating different antimicrobial agents to mitigate resistance development . -

Environmental Impact :

Investigations into the biodegradation of BDMAC revealed that while it is effective as an antimicrobial agent, it also poses environmental risks if not properly managed. Studies showed that it can degrade into less harmful substances under specific conditions .

Propriétés

IUPAC Name |

benzyl-decyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLKXKJIMOHHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040780 | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

63449-41-2, 965-32-2 | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl(decyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

29-34 °C | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.